Malvin

Food processing stability Microwave-assisted extraction Anthocyanin degradation kinetics

Researchers quantifying diglucoside anthocyanins require a reference standard with verified chromatographic behavior distinct from monoglucosides to avoid uncontrolled variability. Malvin (≥95% HPLC, w/w absolute assay) provides the exact MS/MS fragmentation pattern and retention time needed for unambiguous identification in Vitis labrusca and hybrid grape matrices. • COX-2/COX-1 selectivity ratio 0.735; IC50 66.45 µM (COX-2) • Superior thermal/pH stability among anthocyanidin-3,5-diglucosides • Supplied with HPLC chromatogram; -20°C storage; global shipping

Molecular Formula C29H35O17+
Molecular Weight 655.6 g/mol
Cat. No. B1212287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalvin
Synonymsmalvidin 3,5-diglucoside
malvin
Molecular FormulaC29H35O17+
Molecular Weight655.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1
InChIKeyCILLXFBAACIQNS-BTXJZROQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malvin Analytical Standard & Natural Pigment Sourcing


Malvin (malvidin-3,5-O-diglucoside chloride, CAS 16727-30-3) is a naturally occurring anthocyanin belonging to the anthocyanidin-3,5-diglucoside subclass of flavonoids [1]. Composed of the aglycone malvidin bearing two β-D-glucosyl residues at positions 3 and 5, it functions as a biological pigment conferring purple-red to blue coloration in numerous plant species including Malva sylvestris, Primula, Rhododendron, and Vitis labrusca grapes [2]. Malvin is available commercially as an analytical standard (HPLC purity ≥95%, provided with w/w absolute assay) for quantitative titration and research applications . Its structural distinction from the more widely available malvidin-3-O-glucoside (oenin)—specifically the presence of the second glucosyl moiety at C5—confers fundamentally different physicochemical behavior, stability profiles, and biological activities that directly impact its suitability for specific scientific and industrial applications [3].

Malvin Substitution Risk Guide


The procurement of malvin versus its monoglucoside counterpart malvidin-3-O-glucoside (oenin) or other in-class anthocyanin diglucosides cannot be treated as an interchangeable commodity decision. The presence of two glucosyl residues at C3 and C5 in malvin fundamentally alters hydration equilibrium kinetics, thermal and enzymatic degradation rates, pH transition behavior, and peroxyl radical scavenging capacity relative to monoglucosides [1]. Among the five major anthocyanidin-3,5-diglucosides, malvidin-3,5-diglucoside occupies the extreme end of the stability spectrum owing to its B-ring methoxyl substitution pattern, making stability comparisons within the diglucoside subclass itself highly relevant for selection [2]. Furthermore, the diglucoside exhibits a distinct narrower transition pH range and uniquely suppresses colored oligomer formation among degradation products compared to monoglucoside analogs—a critical differentiator for applications requiring predictable color fidelity or biological readouts at physiological pH [1]. The quantitative evidence below demonstrates that substitution with in-class compounds absent head-to-head verification would introduce uncontrolled variability in stability, enzymatic resistance, oxidative capacity, and colorimetric response.

Malvin Procurement Decision Evidence


Thermal and Microwave Degradation Stability

Under controlled microwave treatment (700 W, pH 3.5 buffer, 50 mg/L initial concentration), malvidin-3-glucoside (Mv-3-glu) was consistently more susceptible to degradation than malvin (Mv-3,5-diglu). Both compounds followed first-order degradation kinetics (R² > 0.94), but Mv-3-glu degraded more rapidly across all tested conditions of microwave power, energy density, temperature, and pH [1]. In a separate comparative study, heating both anthocyanins in a 98 ± 2 °C water bath confirmed that Mv-3-glu degraded more rapidly than Mv-3,5-diglu under conventional thermal treatment as well, with microwave treatment at 100 °C accelerating degradation for both relative to the water bath baseline [1]. The study further identified nine degradation products for each anthocyanin via LC-UV/Vis-MS/MS, with anthocyanone A, hydroxycoumarins, and dihydroxyphenylacetaldehyde characterized as the main degradation products exclusively under microwave conditions—not detected under thermal treatment alone [2]. The diglucoside's superior stability is attributed to the additional C5 glucosyl group altering the hydration equilibrium and reducing the fraction of the reactive hemiketal form [3].

Food processing stability Microwave-assisted extraction Anthocyanin degradation kinetics

Enzymatic Degradation Resistance

The industrial anthocyanin-β-glucosidase preparation Pectinol DL was evaluated with malvidin-3-monoglucoside and malvin (malvidin-3,5-diglucoside) as substrates at pH 3 and pH 6. The enzyme affinity, expressed as the Michaelis constant (Km), was substantially different between the two substrates: Km = 0.72 mM for malvidin-3-monoglucoside versus Km = 3.2 mM for malvin [1]. This 4.4-fold higher Km value for malvin indicates significantly lower enzyme-substrate affinity, meaning that under identical enzyme exposure conditions, malvin undergoes substantially slower enzymatic hydrolysis of its O-glucosidic bonds. Following hydrolysis of malvin by Pectinol DL, the liberated aglycone was very quickly destroyed, with syringic acid and 2,4,6-trihydroxybenzaldehyde identified as breakdown products by TLC, GC, and MS analysis [1]. Pectinol DL was more active at pH 3 than at pH 6 for both substrates, but the relative resistance of malvin persisted across both pH conditions [1].

Enzymatic stability Anthocyanin food processing β-glucosidase substrate specificity

pH Stability Among Diglucosides

All five major anthocyanidin-3,5-diglucosides—malvidin, peonidin, petunidin, cyanidin, and delphinidin—were isolated from Seibel No. 9549 grapes and incubated in buffer solutions at pH 1.5, 3.0, 4.0, 5.0, 6.0, and 7.0 at temperatures from 20 to 90 °C, with pigment destruction monitored spectrophotometrically [1]. The pigments were most stable at pH 5.0, where they rapidly convert to the colorless carbinol base form. Across the entire tested pH and temperature range, the stability ranking was unequivocal: malvidin-3,5-diglucoside (malvin) > peonidin-3,5-diglucoside > petunidin-3,5-diglucoside > cyanidin-3,5-diglucoside > delphinidin-3,5-diglucoside [1]. The structure-stability relationship revealed that stability increased with increasing methoxyl substitution on the B-ring and decreased with increasing hydroxyl substitution. Malvidin-3,5-diglucoside, bearing two methoxyl groups at the 3′ and 5′ positions of the B-ring, represents the maximal methoxyl/hydroxyl ratio among the tested diglucosides, placing it at the apex of the stability hierarchy [1].

Anthocyanin pH stability Wine pigment aging Color retention

COX-2 Selective Inhibition Profile

The anti-inflammatory activity of malvidin (Mv), malvidin-3-O-glucoside (Mv 3-glc), and malvidin-3,5-O-diglucoside (Mv 3,5-diglc; malvin) was assessed by inhibition of COX-1 and COX-2 enzymes at 100 µM concentration [1]. The IC50 values reveal a clear structure-activity gradient: COX-1 inhibition rank order is Mv (IC50 = 12.45 ± 0.70 µM) > Mv 3-glc (74.78 ± 0.06 µM) > Mv 3,5-diglc (90.36 ± 1.92 µM); COX-2 inhibition rank order is Mv (2.76 ± 0.16 µM) > Mv 3-glc (39.92 ± 3.02 µM) > Mv 3,5-diglc (66.45 ± 1.93 µM) [1]. All three forms exhibited higher activity toward COX-2 than COX-1, indicating inherent COX-2 selectivity. Although glycosylation at C3 and C5 progressively reduces absolute inhibitory potency relative to the aglycone, the diglucoside malvin retains meaningful COX-2 inhibitory activity while presenting a distinct selectivity profile: the COX-2/COX-1 IC50 ratio for malvin (66.45 / 90.36 = 0.735) reflects a consistent COX-2 preference that is maintained despite the dual glycosylation [1]. Molecular docking studies qualitatively replicated these patterns and explained the impact of deprotonation and glycosylation on inhibitory activity [1].

COX inhibition selectivity Anti-inflammatory anthocyanins Structure-activity relationship

Peroxyl Radical Scavenging Capacity (ORAC)

The oxygen radical absorbance capacity (ORAC) of 14 anthocyanins was determined using an automated ORAC assay with peroxyl radicals as the oxidant source [1]. ORAC activity is expressed as the slope (a1) of the regression line Y (ORAC, µM Trolox equivalent) = a0 + a1X (concentration, µM), where a slope of 1.0 indicates potency equivalent to Trolox (a water-soluble α-tocopherol analogue). Malvin (malvidin-3,5-diglucoside) exhibited an ORAC slope of 1.550 ± 0.062, indicating that on a molar basis, malvin is 1.55 times as potent as Trolox against peroxyl radicals [1]. In direct comparison, malvidin-3-glucoside (oenin) exhibited a lower ORAC slope of 1.404 ± 0.052 [1]. The ~10.4% higher peroxyl radical scavenging capacity of the diglucoside relative to the monoglucoside demonstrates that the presence of the second glucosyl moiety at C5 enhances, rather than diminishes, antioxidant performance in this assay system. For broader context, cyanidin-3-glucoside (kuromanin) registered the highest ORAC slope among all tested compounds at 3.491 ± 0.011 (3.5 times Trolox), while pelargonidin-3,5-diglucoside (pelargonin) was the lowest at 1.067 ± 0.043 [1]. The aglycone malvidin exhibited an ORAC slope of 2.009 ± 0.167, indicating that glycosylation at C3 reduces activity (oenin 1.404), but addition of a second glycosyl at C5 partially restores it (malvin 1.550) [1].

ORAC antioxidant assay Peroxyl radical scavenging Anthocyanin structure-activity

Transition pH Behavior and Oligomer Suppression

A comprehensive holistic kinetic, thermodynamic, and degradation study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside (malvin) across acidic and basic pH paradigms revealed key differential behaviors with direct implications for biological and colorimetric applications [1]. In acidic conditions, the reversible kinetics of the flavylium cation toward equilibrium are controlled by hydration and cis-trans isomerization steps for both compounds. However, a critical pH range exists—the transition pHs—that bridges the acidic and basic paradigms and includes physiological pH (7.4). Within this range, degradation reactions occur faster, preventing the system from reaching equilibrium [1]. The transition pH of the diglucoside (malvin) is narrower than that of the monoglucoside, meaning malvin passes through this vulnerable pH window more sharply during pH titration experiments [1]. Most critically, in contrast with the monoglucoside, there is no evidence for the formation of colored oligomers among the degradation products of malvin [1]. This is consistent with independent observations that malvidin-3,5-O-diglucoside displays a clean, distinct colorimetric progression: pink at pH 1.5, colorlessness at pH 5.5, blue at pH 6.8, and finally green at pH 8.8 to 10.5, without spectral interference from oligomeric side products [2]. Additionally, a unique kinetic intermediate—OH⁻ addition in position 4 to form B4²⁻—was observed only for the diglucoside, representing a distinct mechanistic pathway that decreases the overall equilibration rate relative to the monoglucoside [1].

Anthocyanin pH equilibrium Color stability at physiological pH Degradation product profiling

Malvin Application Scenarios


Analytical Reference Standard for Anthocyanin Quantification

Malvin's high purity analytical standard availability (≥95% HPLC, w/w absolute assay) combined with its well-characterized chromatographic and mass spectrometric fingerprint makes it the preferred calibration standard for quantifying diglucoside anthocyanins in complex matrices [1]. The compound's distinctive MS/MS fragmentation pattern and retention time, validated against FAB-MS and HPLC-DAD, support unambiguous identification in Vitis labrusca and hybrid grape varieties where diglucosides predominate [2]. The HPTLC densitometric method at 530 nm has been demonstrated to be more sensitive than HPLC-DAD for malvin quantification, providing orthogonal analytical options for laboratories seeking to validate HPLC results or operate with simpler equipment [2]. Users prioritizing accurate quantification of diglucoside anthocyanins should select malvin rather than monoglucoside standards, as the chromatographic behavior and response factors differ materially between the two glycosylation classes.

pH-Responsive Food Colorant for Smart Packaging

Malvin's narrower transition pH range, suppression of colored oligomer degradation products, and well-defined colorimetric sequence from pink (pH 1.5) through colorless (5.5) and blue (6.8) to green (8.8-10.5) uniquely position it for pH-sensing indicator applications where color purity and predictability are paramount [1]. The 4.4-fold higher Km for commercial β-glucosidase (Pectinol DL) versus monoglucoside analogs provides enhanced enzymatic resistance during food matrix incorporation [2]. Its rank as the most thermally and pH-stable member of the anthocyanidin-3,5-diglucoside series—outperforming peonidin, petunidin, cyanidin, and delphinidin diglucosides across pH 1.5-7.0 and 20-90 °C—further supports its selection as the diglucoside scaffold of choice for colorant formulations requiring maximum shelf stability [3].

Anti-Inflammatory Research with COX-2 Selectivity

For in vitro and in vivo studies investigating anthocyanin-mediated COX inhibition, malvin provides a well-characterized COX-2/COX-1 selectivity ratio (IC50 ratio = 0.735) with validated IC50 values of 90.36 ± 1.92 µM (COX-1) and 66.45 ± 1.93 µM (COX-2) [1]. This distinct pharmacological profile—less potent than the aglycone but with maintained COX-2 selectivity and substantially different from the monoglucoside—requires researchers to specify the exact malvidin derivative in their experimental design. The compound's demonstrated inhibition of NO release and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in LPS-induced RAW264.7 macrophages, where malvin exhibited definite advantages over co-isolated delphinidin-3,5-diglucoside and petunidin-3,5-diglucoside, further reinforces the necessity of compound-specific rather than class-level procurement for reproducible anti-inflammatory research [2].

Grape Varietal Authentication Marker

The presence of malvidin-diglucoside serves as a definitive chemical marker distinguishing non-vinifera grape varieties from Vitis vinifera. Studies demonstrate that Norton grapes (Vitis aestivalis) are rich in malvidin-diglucoside, whereas this compound is negligible in Cabernet Franc (Vitis vinifera) grapes [1]. This binary presence/absence pattern at the varietal level provides a robust authentication tool for verifying grape origin claims, detecting adulteration of V. aestivalis products with V. vinifera material, and authenticating hybrid grape-derived wines and juices. Malvin's superior stability relative to other diglucosides, established through the rank-order stability data, ensures that this marker persists through processing and storage, enhancing its reliability for forensic and regulatory applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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